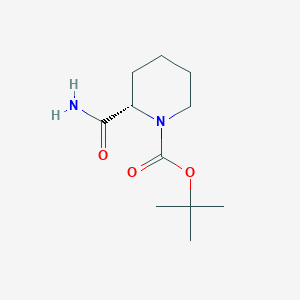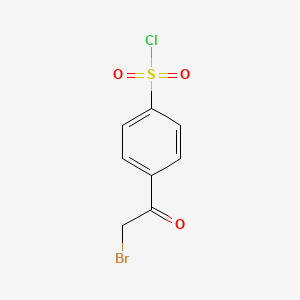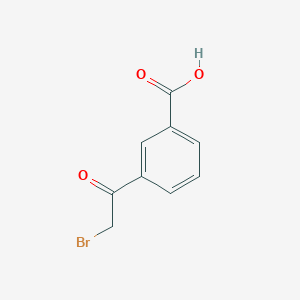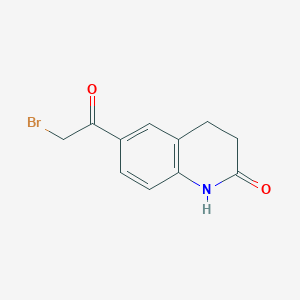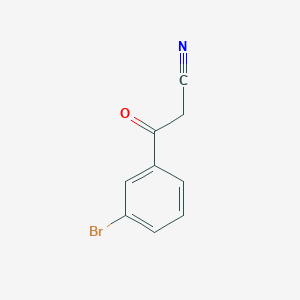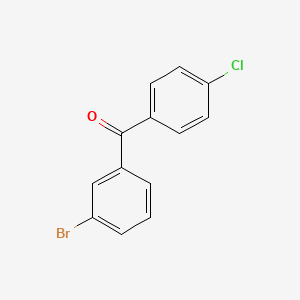![molecular formula C12H18N2O4S B1334117 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine CAS No. 524711-13-5](/img/structure/B1334117.png)
1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine
Vue d'ensemble
Description
The compound "1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ease with which it can be functionalized. Piperazine derivatives have been extensively studied for their potential therapeutic applications, including their role as antipsychotic agents , antibacterial agents , , and enzyme inhibitors , . The presence of the sulfonyl group and the dimethoxyphenyl moiety in the compound suggests that it may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multiple steps, including the coupling of different moieties to the piperazine nucleus under controlled conditions. For instance, the synthesis of related compounds has been reported to proceed via nucleophilic substitution reactions with sulfonyl chlorides at specific pH levels . Another approach involves the coupling of piperazine with other compounds, such as 4,4'-sulfonyldiphenol, to form salts with potential for self-assembly into channel structures . The synthesis of the specific compound "1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine" is not detailed in the provided papers, but the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as by X-ray diffraction , . These techniques can provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. For example, solid-state NMR spectroscopy can confirm the structure of piperazine derivatives in the solid state, as seen in the characterization of organic cation hydrogensulfates .
Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions, including the formation of salts with acids , and the substitution of functional groups to create a diverse array of derivatives , . The reactivity of the sulfonyl group and the piperazine nitrogen atoms can be exploited to synthesize compounds with specific biological activities. The chemical behavior of these compounds can be influenced by factors such as solvent choice, reaction temperature, and the presence of acid acceptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, including "1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine," can be influenced by their molecular structure. These properties can be studied using thermal analysis, spectroscopic investigations, and computational methods such as density functional theory (DFT) calculations . The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be determined and are indicative of the compound's reactivity and stability .
Applications De Recherche Scientifique
Biological Screening and Fingerprint Applications
1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine derivatives have been explored for their antibacterial, antifungal, and anthelmintic activities. Some derivatives show significant biological activities. Additionally, these compounds have applications in latent fingerprint analysis, as demonstrated by Khan et al. (2019) in their study on sulfonamides and alkylated piperazine derivatives (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Anticancer Potential
Compounds with 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine structures have been evaluated for anticancer activities. For example, Turov (2020) found that derivatives with a piperazine substituent showed effectiveness against various cancer cell lines (Turov, 2020).
Inhibitors of Cancer Cell Proliferation
Novel 1-benzhydryl-sulfonyl-piperazine derivatives have been designed as inhibitors of cancer cell proliferation, specifically targeting breast cancer cells as studied by Kumar et al. (2007) (Kumar, Swamy, Thimmegowda, Prasad, Yip, & Rangappa, 2007).
Molecular Docking Studies
These compounds are also valuable in molecular docking studies for understanding their interaction with target proteins, as demonstrated in the study of antibacterial contenders against superbugs MRSA by Prasad et al. (2022) (Prasad, Ananda, Lohith, Prabhuprasad, Jayanth, Krishnamurthy, Sridhar, Mallesha, & Mallu, 2022).
Development of New Chemical Entities (NCEs)
The integration of sulfonyl piperazine scaffolds with other structures has been explored for developing NCEs with enhanced biological properties. Jadala et al. (2019) synthesized combretastatin-A4 acids integrated with sulfonyl piperazine scaffolds, showing significant antiproliferative activity against various human cancer cell lines (Jadala, Sathish, Anchi, Tokala, Lakshmi, Reddy, Shankaraiah, Godugu, & Kamal, 2019).
Antimicrobial Activities
1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine derivatives display antimicrobial activities against pathogenic bacteria and fungi, as indicated in studies like the synthesis and antimicrobial evaluation of N-Mannich bases by Al-Wahaibi et al. (2021) (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-17-10-3-4-11(18-2)12(9-10)19(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLQZVODPMGFBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332383 | |
| Record name | 1-(2,5-dimethoxyphenyl)sulfonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832417 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine | |
CAS RN |
524711-13-5 | |
| Record name | 1-(2,5-dimethoxyphenyl)sulfonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



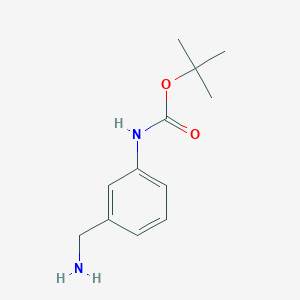
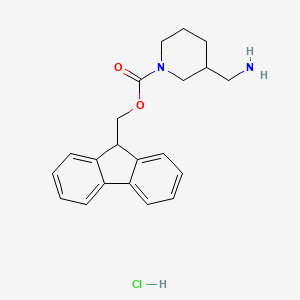
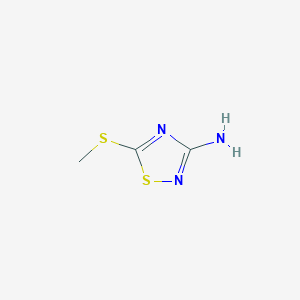
![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)
![Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1334041.png)
![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)
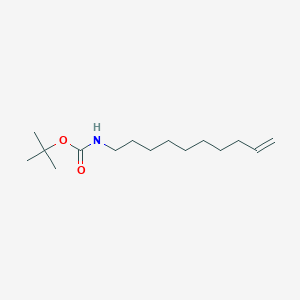
![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)
